molecular formula C14H12Cl2N2O2 B7815276 3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide

3-Amino-4-methoxy-N-(3,4-dichlorophenyl)-benzamide

Cat. No.: B7815276
M. Wt: 311.2 g/mol
InChI Key: ZKXFJDCWWSKUHN-UHFFFAOYSA-N
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Description

PMID26560362-Compound-90: is a small molecular drug with the chemical structure 3-amino-N-(3,4-dichlorophenyl)-4-methoxybenzamide . This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of PMID26560362-Compound-90 involves several synthetic steps. The starting materials include 3,4-dichloroaniline and 4-methoxybenzoic acid. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of PMID26560362-Compound-90 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions: PMID26560362-Compound-90 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

PMID26560362-Compound-90 has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of PMID26560362-Compound-90 involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity. This interaction leads to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound affects signal transduction and gene expression .

Properties

IUPAC Name

3-amino-N-(3,4-dichlorophenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-20-13-5-2-8(6-12(13)17)14(19)18-9-3-4-10(15)11(16)7-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXFJDCWWSKUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (5.0 mL, 57.31 mmol), 3-nitro-4-methoxybenzoic acid (5.04 g, 25.56 mmol), dimethylformamide (0.5 mL, 6.46 mmol), and 3,4-dichloroaniline (8.3 g, 51 mmol) to afford the product (5.45 g); m.p. 179-182° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
8.3 g
Type
reactant
Reaction Step Four

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